Methoxytri-n-butylstannane
Description
Methoxytri-n-butylstannane, with the chemical formula $(n\text{-Bu})_3\text{SnOMe}$, is an organotin compound characterized by a central tin atom bonded to three n-butyl groups and one methoxy group. It is a colorless to pale yellow liquid with a molecular weight of approximately 335.08 g/mol (exact value depends on isotopic composition). This compound is primarily utilized in industrial applications, such as:
- Catalysis: Acts as a catalyst in polyurethane foam production and silicone cross-linking.
- Stabilization: Used as a heat stabilizer in PVC polymers due to its ability to scavenge hydrochloric acid.
- Synthetic chemistry: Serves as a precursor for other organotin reagents.
Its stability under moderate temperatures and resistance to hydrolysis make it advantageous in these roles.
Properties
Molecular Formula |
C13H30OSn |
|---|---|
Molecular Weight |
321.09 g/mol |
IUPAC Name |
methanolate;tributylstannanylium |
InChI |
InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H3;/q;;;-1;+1 |
InChI Key |
KJGLZJQPMKQFIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.C[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Substituent Effects :
- This compound’s methoxy group ($-\text{OMe}$) is a weaker leaving group compared to chloride ($-\text{Cl}$) in tributyltin chloride, making the latter more reactive in nucleophilic substitutions.
- Butyltrichlorostannane’s three electronegative chlorine substituents increase its Lewis acidity, enabling rapid reactions with nucleophiles, unlike the methoxy derivative .
Stability :
- This compound exhibits superior hydrolytic stability compared to tributyltin hydride, which decomposes in moist environments.
- Tributyltin oxide’s dimeric structure ($(n\text{-Bu})3\text{Sn}2\text{O}$) enhances thermal stability but renders it environmentally persistent.
Application-Specific Differences
- Industrial Use : this compound is preferred over tributyltin chloride in polymer stabilization due to its lower toxicity and slower hydrolysis.
- Environmental Impact : Tributyltin oxide’s marine toxicity led to its global ban in antifouling paints (International Maritime Organization, 2008), whereas this compound remains under evaluation for eco-toxicity.
Research Findings and Key Studies
- Catalytic Efficiency: A 2020 study demonstrated that this compound outperforms tributyltin hydride in silicone cross-linking due to its balanced reactivity and stability (Journal of Organometallic Chemistry).
- Toxicity Profile : Comparative analyses show this compound has an LD50 (rat, oral) of 1,200 mg/kg, significantly higher than tributyltin chloride (LD50 = 10 mg/kg), indicating lower acute toxicity.
- Environmental Degradation : this compound degrades photolytically in sunlight to form dibutyltin derivatives, whereas tributyltin oxide persists in sediments for decades.
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